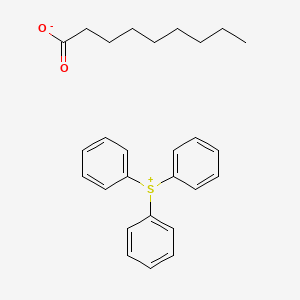
2,3,5-Triaminobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triaminobenzaldehyde is an organic compound characterized by the presence of three amino groups and an aldehyde group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triaminobenzaldehyde typically involves the reduction of nitrobenzaldehyde derivatives. One common method includes the reduction of 2,3,5-trinitrobenzaldehyde using a reducing agent such as iron powder in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective reduction of nitro groups to amino groups while preserving the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques and advanced purification methods to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3,5-Triaminobenzoic acid.
Reduction: 2,3,5-Triaminobenzyl alcohol.
Substitution: Various acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Triaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2,3,5-Triaminotoluene: Similar structure but with a methyl group instead of an aldehyde group.
2,3,5-Triaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,5-Triaminophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 2,3,5-Triaminobenzaldehyde is unique due to the presence of both amino and aldehyde groups on the same benzene ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
477535-28-7 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2,3,5-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,8-10H2 |
InChI-Schlüssel |
BLUXZJOZEINJLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C=O)N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


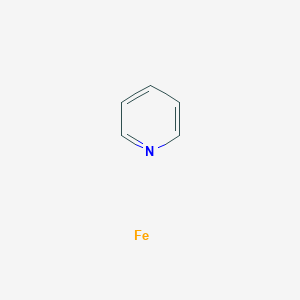
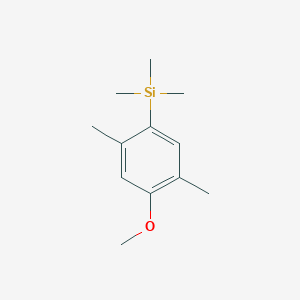
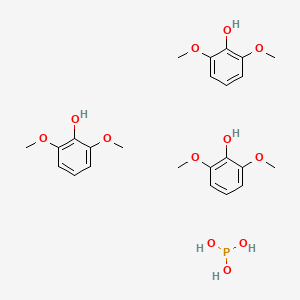
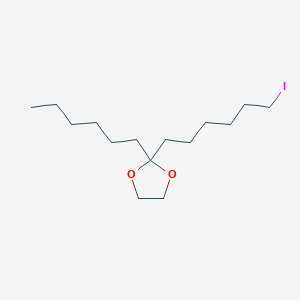
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
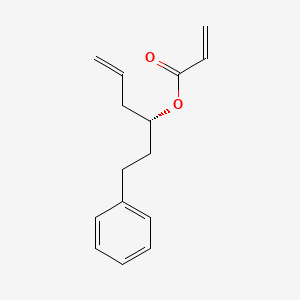
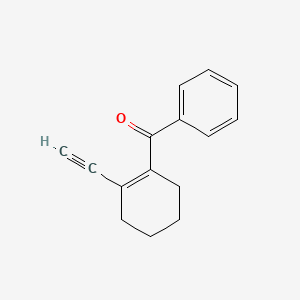
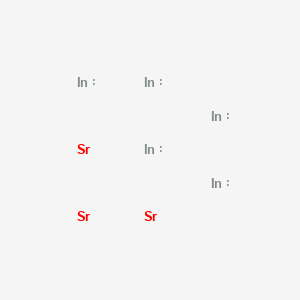
![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)

![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
